molecular formula C9H13ClN2O B3087186 (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride CAS No. 1171789-38-0

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B3087186
CAS No.: 1171789-38-0
M. Wt: 200.66 g/mol
InChI Key: CLDASZLXYIWKQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

    Starting Material: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methanol

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux in an appropriate solvent (e.g., acetonitrile)

    Product: this compound

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride product.

Chemical Reactions Analysis

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

      Products: Amides, esters, thioesters

  • Hydrolysis: : The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

      Reagents: Water or aqueous base (e.g., NaOH)

      Conditions: Room temperature or mild heating

      Products: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Scientific Research Applications

Comparison with Similar Compounds

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride can be compared with other pyrazole derivatives and acyl chlorides:

    (3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride: Lacks the ethyl group, which may affect its reactivity and steric properties.

    (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: The hydrolyzed form of the acetyl chloride, less reactive but useful in different synthetic applications.

    (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methanol: The precursor to the acetyl chloride, used in different synthetic routes.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDASZLXYIWKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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